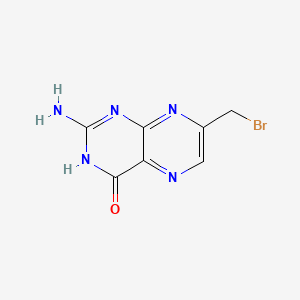
2-amino-7-(bromomethyl)-3H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(bromomethyl)-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one typically involves the bromination of a pteridine precursor. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromomethyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(bromomethyl)-3H-pteridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Cyclization Reactions: These reactions often require acidic or basic conditions and may involve catalysts to facilitate the formation of the desired cyclic products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-amino-7-(bromomethyl)-3H-pteridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand the role of pteridines in biological systems, including their involvement in metabolic pathways and disease mechanisms.
Chemical Biology: The compound serves as a tool for probing biochemical processes and for the development of chemical probes to study protein function.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-7-(bromomethyl)-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpteridine: A precursor in the synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one, with similar structural features but lacking the bromomethyl group.
2-amino-7-(chloromethyl)-3H-pteridin-4-one: A closely related compound where the bromine atom is replaced with chlorine, leading to differences in reactivity and biological activity.
2-amino-7-(methylthio)-3H-pteridin-4-one: Another derivative with a methylthio group instead of the bromomethyl group, which can affect its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable compound for the development of new chemical entities and for studying the structure-activity relationships of pteridine derivatives.
Properties
Molecular Formula |
C7H6BrN5O |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-amino-7-(bromomethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) |
InChI Key |
WUDDQFASPLMQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


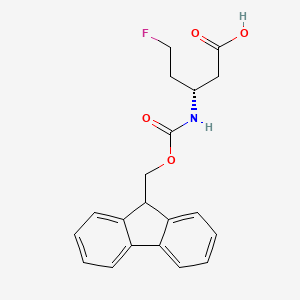
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
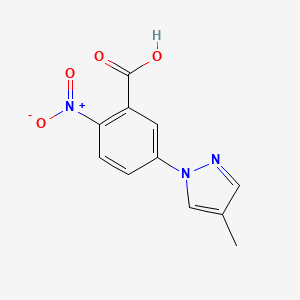
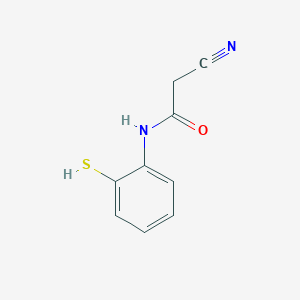
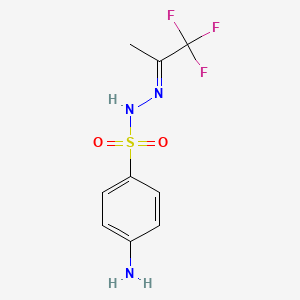
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
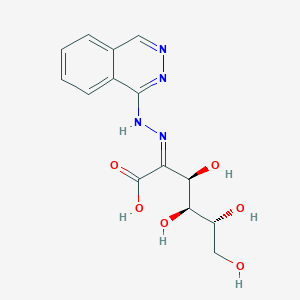
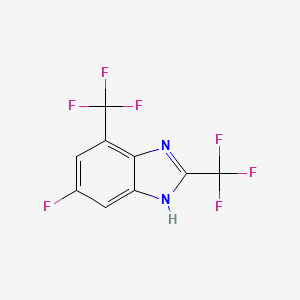
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
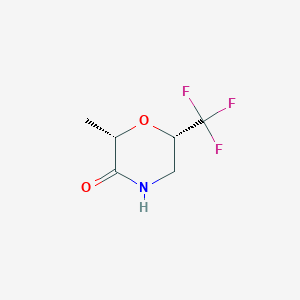
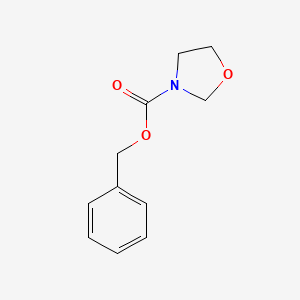
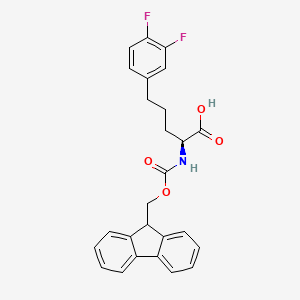
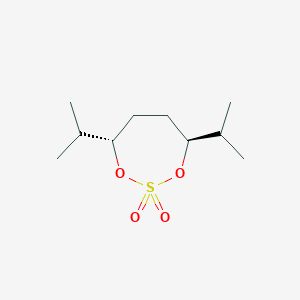
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
